molecular formula C12H13NOS B14158300 6-Methoxy-4-methyl-2-methylsulfanylquinoline CAS No. 52323-13-4

6-Methoxy-4-methyl-2-methylsulfanylquinoline

Cat. No.: B14158300
CAS No.: 52323-13-4
M. Wt: 219.30 g/mol
InChI Key: GYSLQENKUWHSLB-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2-methylsulfanylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of methoxy, methyl, and methylsulfanyl groups in its structure makes this compound unique and potentially useful in different scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-2-methylsulfanylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methyl-2-methylsulfanylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like thiols or amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-4-methyl-2-methylsulfanylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2-methylsulfanylquinoline depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    6-Methoxy-4-methylquinoline: Lacks the methylsulfanyl group, which may result in different biological activities.

    2-Methyl-6-methoxyquinoline: Similar structure but without the methylsulfanyl group.

    4-Methyl-2-methylsulfanylquinoline: Lacks the methoxy group.

Uniqueness: The presence of methoxy, methyl, and methylsulfanyl groups in 6-Methoxy-4-methyl-2-methylsulfanylquinoline makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

52323-13-4

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

6-methoxy-4-methyl-2-methylsulfanylquinoline

InChI

InChI=1S/C12H13NOS/c1-8-6-12(15-3)13-11-5-4-9(14-2)7-10(8)11/h4-7H,1-3H3

InChI Key

GYSLQENKUWHSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)SC

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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